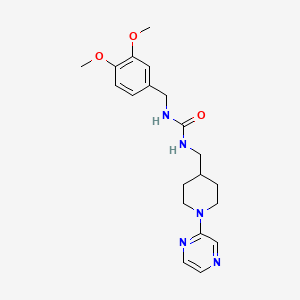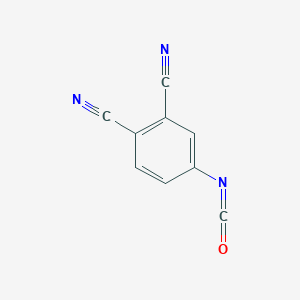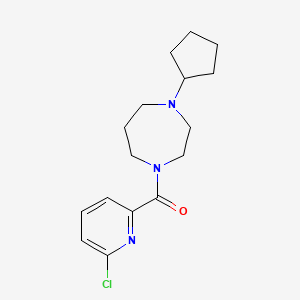
1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on structurally similar compounds like azimsulfuron highlights the importance of crystal structure analysis in understanding the molecular architecture and interactions. The study of azimsulfuron's crystal structure reveals details about hydrogen bonding and π–π interactions, contributing to a three-dimensional architecture essential for its biological activity (Youngeun Jeon et al., 2015).
Synthetic Pathways and Analogues
The synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines from mimosine and mimosinamine demonstrates the versatility of synthetic chemistry in creating compounds with potential biological activities. This approach exemplifies how modifications in chemical structures can lead to the discovery of new therapeutic agents (C. Richards & A. Hofmann, 1978).
Interaction with Biological Targets
Compounds like "Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas" show the significance of chemical flexibility and substituent optimization for interacting with biological targets, such as enzymes. This research informs the design of molecules with high inhibitory activities against specific enzymes, a fundamental approach in drug discovery (J. Vidaluc et al., 1995).
Molecular Complexation and Materials Science
Studies on molecular complexation, as seen in the formation of noncentrosymmetric structures for nonlinear optics, illustrate the application of organic compounds in materials science. Such research paves the way for the development of new materials with specific optical properties, useful in technology and scientific instruments (M. Muthuraman et al., 2001).
Antimicrobial and Antitumor Activities
The investigation of new 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives for their anti-inflammatory, analgesic, and anticonvulsant activities exemplifies the potential of structurally related compounds in addressing a variety of health issues. Such studies contribute to the discovery of new therapeutic agents with minimized side effects (E. El-Sawy et al., 2014).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-27-17-4-3-16(11-18(17)28-2)13-24-20(26)23-12-15-5-9-25(10-6-15)19-14-21-7-8-22-19/h3-4,7-8,11,14-15H,5-6,9-10,12-13H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTSWLVQKKWYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583655.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)
![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/no-structure.png)


![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide](/img/structure/B2583663.png)


![6-[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-2-(2-methylpropyl)-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2583668.png)


![1-[4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2583676.png)
